Thiamine Acetate Hydrochloride

Description

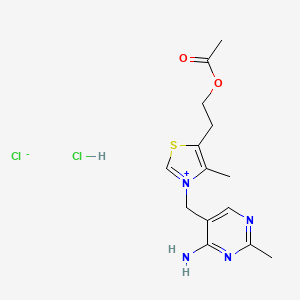

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.2ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHACBYQHDIYAIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858470 | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74144-47-1, 1037-29-2 | |

| Record name | Thiazolium, 5-[2-(acetyloxy)ethyl]-3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-, chloride, hydrochloride (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74144-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic Synthesis of Thiamine (B1217682) Acetate (B1210297) Hydrochloride Analogs

The integration of chemical and biological methods offers powerful tools for creating novel thiamine analogs. Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules that are otherwise difficult to access.

Enzymes are highly effective catalysts for achieving stereoselectivity in chemical transformations. In the context of thiamine analogs, enzymes such as lipases and reductases are employed to introduce or modify chiral centers with high precision.

A notable example involves the kinetic resolution of a racemic precursor using an enzyme. Lipase (B570770) B from Candida antarctica (CAL-B) has been utilized for the selective acetylation of racemic alcohols, allowing for the separation of stereoisomers. researchgate.net In one chemoenzymatic pathway, a racemic α-acetolactate, produced via N-heterocyclic carbene (NHC) catalysis involving thiamine hydrochloride, serves as a starting material. researchgate.netmdpi.com This precursor is then subjected to enzymatic kinetic resolution. For instance, acetylacetoin reductase (AAR) can selectively reduce one enantiomer, leading to the synthesis of a specific stereoisomer of a 2,3-dimethylglycerate. researchgate.netmdpi.com

Furthermore, stereospecific acetylation using vinyl acetate and CAL-B can resolve mixtures of stereoisomers, enabling the isolation of enantiopure products. researchgate.netmdpi.com This highlights the capability of enzymes to perform highly selective derivatizations, such as acetylation, on functionalized scaffolds.

Biocatalytic pathways, either through whole-cell systems or isolated enzymes, provide sustainable routes to thiamine and its derivatives. These pathways often mirror the natural biosynthesis of the vitamin. In most bacteria and eukaryotes, thiamine monophosphate (ThMP) is first hydrolyzed to thiamine, which is then pyrophosphorylated by thiamine diphosphokinase to yield the active coenzyme, thiamine diphosphate (B83284) (ThDP). wikipedia.org

Thiamine diphosphate-dependent enzymes, such as transketolase, are central to many biocatalytic strategies. ucl.ac.uk These enzymes catalyze the formation of carbon-carbon bonds and can be used to produce a wide range of chiral compounds that serve as building blocks for more complex molecules. ucl.ac.uk For example, engineered transketolases have been combined with amine transaminases in cascade reactions to synthesize aminodiols from simple achiral substrates. uni-greifswald.de

The biosynthesis of thiamine itself involves the separate creation of its pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled by thiamine-phosphate synthase to form ThMP. wikipedia.org Understanding these natural pathways allows for the development of engineered microorganisms or enzymatic systems for the targeted production of specific thiamine precursors and derivatives. researchgate.net

Enzyme-Mediated Stereoselective Derivatization

Regioselective Functionalization of the Thiamine Scaffold

The ability to selectively modify specific positions on the thiamine molecule is crucial for developing new analogs with tailored properties. Regioselective functionalization allows for the precise introduction of functional groups at desired sites on the pyrimidine or thiazole rings.

Precision acetylation is a key strategy for modifying the hydroxyl groups of thiamine or its precursors. As mentioned, enzymes like lipase B from Candida antarctica (CAL-B) are highly effective for regioselective and stereospecific acetylation, using reagents like vinyl acetate. researchgate.netmdpi.com This enzymatic approach offers a high degree of control that is often difficult to achieve with purely chemical methods on polyhydroxylated compounds. chalmers.se

Chemical methods for derivatization can also be employed. For example, the conversion of thiamine to oxythiamine (B85929) can be achieved in high yield by refluxing with 5N hydrochloric acid or by deamination with nitrous acid, which involves the modification of the amino group on the pyrimidine ring. nih.gov While not a direct acetylation, these transformations showcase methods for precise functional group manipulation on the thiamine scaffold.

The table below summarizes an enzymatic approach for stereoselective synthesis which includes a selective acetylation step.

| Step | Reaction | Catalyst/Reagents | Product | Yield | Reference |

| 1 | Kinetic Resolution | Acetylacetoin Reductase (AAR), Formate Dehydrogenase | Ethyl (2R,3S)-2,3-dimethylglycerate | 42% | researchgate.netmdpi.com |

| 2 | Stereoselective Acetylation | Lipase B from Candida antarctica (CAL-B), Vinyl Acetate | (2S,3R) stereoisomer | 42% | researchgate.net |

This interactive table outlines a chemoenzymatic cascade where enzymatic resolution and selective acetylation are used to access specific stereoisomers.

The thiamine scaffold possesses distinct sites susceptible to nucleophilic and electrophilic attack, enabling directed functionalization. The C2 carbon of the thiazolium ring is acidic and can be deprotonated to form an ylide, a key nucleophilic species in ThDP-dependent enzymatic reactions. nih.govnih.gov This reactivity can be harnessed in synthetic chemistry for carbon-carbon bond formation.

Electrophilic aromatic substitution reactions typically target the electron-rich aminopyrimidine ring. The amino group at the C4 position is a powerful activating group, directing electrophiles to the ortho and para positions. libretexts.orglibretexts.org However, the specific site of substitution on heterocyclic rings like pyrimidine is also influenced by the heteroatoms. msu.edu The N1' atom and the N4'-amino group of the pyrimidine ring are considered essential for the catalytic activity of the coenzyme, playing a role in intramolecular proton transfers. nih.gov

The table below outlines common electrophilic substitution reactions relevant to aromatic systems like thiamine's pyrimidine ring.

| Reaction | Electrophile | Reagent(s) | Resulting Group | Reference |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | -NO₂ | libretexts.org |

| Halogenation | Br⁺, Cl⁺, I⁺ | Br₂, FeBr₃ or ICl | -Br, -Cl, -I | libretexts.org |

| Sulfonation | SO₃ | H₂SO₄, SO₃ | -SO₃H | libretexts.org |

This interactive table details electrophiles used in substitution reactions that can be directed to specific sites on aromatic scaffolds.

Precision Acetylation and Deacetylation Methodologies

Novel Synthetic Routes for Thiamine Acetate Hydrochloride Precursors

The synthesis of thiamine relies on the efficient preparation of its two key precursors: the pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine, HMP) and the thiazole moiety (4-methyl-5-(2-hydroxyethyl)thiazole). Research continues to focus on developing more efficient and sustainable routes to these intermediates.

One of the main industrial approaches to the pyrimidine precursor involves the cyclization of derivatives of α-formyl-β-formylamino-propionitrile sodium salt with acetamidine. google.com Innovations in this area focus on improving yields and avoiding hazardous reagents. For instance, novel processes have been developed that react specific enol ether derivatives with acetamidine, or that generate key intermediates from α-formyl-β-alkoxy-propionitrile and formamide.

The classic synthesis of thiamine, first performed in 1936, involves the quaternization of the thiazole precursor with a pyrimidine derivative, such as 4-amino-5-bromomethyl-2-methylpyrimidine. nih.gov Modern synthetic efforts aim to improve the synthesis of these precursors. For example, a novel route to thiamine-ATP, a biologically relevant derivative, was developed using an imidazolide-based activation of phosphate (B84403) groups, which proved superior to previous methods. nih.gov The biosynthesis of the pyrimidine ring in organisms like Candida albicans involves a complex radical cascade reaction catalyzed by the enzyme THI5p, which converts pyridoxal (B1214274) phosphate (PLP) and histidine into the pyrimidine moiety. acs.org Understanding such intricate biological pathways can inspire new synthetic strategies for these vital precursors.

Exploration of Non-Traditional Chemical Pathways

Beyond classical chemical synthesis, non-traditional pathways, particularly those employing biocatalysis and enzymatic transformations, are gaining prominence for the synthesis and derivatization of thiamine. These methods offer high specificity and operate under mild conditions, presenting viable alternatives to conventional organic synthesis.

Enzymatic synthesis provides a powerful tool for creating novel thiamine derivatives that may be difficult to produce through traditional chemical means. A notable example is the synthesis of O-α-glucosylthiamin, a transglucosylated derivative of thiamin. This process utilizes a two-enzyme system involving cyclomaltodextrin glucanotransferase (CGTase) from Bacillus stearothermophilus and glucoamylase from Rhizopus sp. nih.govtandfonline.comtandfonline.com The reaction involves the transfer of a glucose moiety from dextrin (B1630399) to thiamine, resulting in a derivative with increased stability in aqueous solutions compared to thiamine hydrochloride. nih.govtandfonline.com Similarly, O-β-galactosylthiamin has been synthesized from o-nitrophenyl β-D-galactopyranoside and thiamin using β-galactosidase from Aspergillus oryzae. tandfonline.com

Thiamine diphosphate (ThDP)-dependent enzymes represent another significant area of exploration. These enzymes are known for their ability to catalyze the formation or cleavage of carbon-carbon bonds. acs.org Researchers have harnessed ThDP-dependent enzymes, such as pyruvate (B1213749) decarboxylase and benzaldehyde (B42025) lyase, for asymmetric cross-benzoin reactions, demonstrating their potential to create complex chiral molecules. acs.org Biocatalytic processes using ThDP-dependent enzymes are being developed for the production of enantiomerically pure α-hydroxy ketones, which are valuable building blocks in the pharmaceutical industry. uni-duesseldorf.de By engineering these enzymes, such as the E469G variant of Acetobacter pasteurianus pyruvate decarboxylase, researchers can achieve high yields and stereoselectivity for specific (S)-α-hydroxy ketones. uni-duesseldorf.de

Furthermore, the biosynthesis of phosphorylated thiamine derivatives, such as thiamine triphosphate (ThTP) and adenosine (B11128) thiamine triphosphate (AThTP), highlights complex enzymatic pathways within organisms. mdpi.com The synthesis of ThTP, for instance, can be linked to mitochondrial ATP synthase, suggesting a mechanism analogous to ATP synthesis. mdpi.com These biological pathways provide a blueprint for developing novel biocatalytic systems for producing thiamine derivatives with specific biological functions. mdpi.comnih.gov

| Enzyme System | Substrates | Product/Derivative | Key Findings | Reference(s) |

| Cyclomaltodextrin glucanotransferase & Glucoamylase | Dextrin, Thiamine | O-α-Glucosylthiamin | Product is more stable than thiamine hydrochloride in aqueous solutions. | nih.gov, tandfonline.com, tandfonline.com |

| β-Galactosidase | o-nitrophenyl β-D-galactopyranoside, Thiamine | O-β-Galactosylthiamin | Enzymatic synthesis achieved in 33% acetonitrile. | tandfonline.com |

| ThDP-dependent enzymes (e.g., Pyruvate Decarboxylase) | Pyruvate, Aldehydes | α-Hydroxy ketones, Acetaldehyde | Catalyze C-C bond formation/cleavage; used in asymmetric synthesis. | acs.org, uni-duesseldorf.de |

| Mitochondrial ATP Synthase | Thiamine Diphosphate (ThDP) | Thiamine Triphosphate (ThTP) | Synthesis is coupled to the respiratory chain and a proton gradient. | mdpi.com |

Green Chemistry Principles in Thiamine Acetate Synthesis

The application of green chemistry principles to the synthesis of thiamine derivatives aims to reduce the environmental footprint of chemical processes. This involves using non-toxic, renewable catalysts and solvents, improving energy efficiency, and designing reactions with high atom economy.

A significant development in this area is the use of thiamine hydrochloride (Vitamin B1) itself as a natural, biodegradable, and cost-effective organocatalyst. tandfonline.comoiccpress.com It has been successfully employed to catalyze a wide range of multi-component reactions (MCRs) for the synthesis of complex heterocyclic compounds, such as 1,4-dihydropyridines, polyhydroquinolines, and benzodiazepines. oiccpress.comtandfonline.comias.ac.inresearchgate.net These reactions often proceed under mild conditions and demonstrate the catalyst's reusability. tandfonline.comacademie-sciences.fr

The choice of solvent is a cornerstone of green chemistry. Many thiamine hydrochloride-catalyzed reactions are performed in environmentally benign solvents like water or ethanol (B145695), or even under solvent-free conditions, which drastically reduces toxic waste. tandfonline.comresearchgate.netacademie-sciences.fracademie-sciences.fr Water is an especially attractive medium due to its abundance, non-toxicity, and unique reactivity effects. ias.ac.inacademie-sciences.fracademie-sciences.fr For instance, the synthesis of 1,3-oxazine derivatives using a thiamine hydrochloride catalyst shows excellent yields in water at room temperature. academie-sciences.fracademie-sciences.fr Theoretical studies have confirmed that for certain reactions, water is the optimal solvent, enhancing the stability of the products compared to organic solvents or solvent-free conditions. rsc.org

Furthermore, research into novel solvent systems like Natural Deep Eutectic Solvents (NADESs) is pushing the boundaries of green synthesis. mdpi.com NADESs, which can be formed from components like choline (B1196258) chloride and glycerol, are biodegradable and have low toxicity. mdpi.com A thiamine diphosphate-dependent lyase has been shown to function effectively in a NADES/buffer system for the synthesis of chiral alcohols, achieving high conversion and excellent enantiopurity. mdpi.com The development of thiamine-based ionic liquids and deep eutectic solvents further illustrates the integration of the compound's structure into green chemical applications. ulisboa.pt

| Reaction Type | Catalyst | Solvent | Key Green Chemistry Features | Yield (%) | Reference(s) |

| Synthesis of 1,3-Oxazine Derivatives | Thiamine Hydrochloride (10 mol%) | Water | Biodegradable catalyst, green solvent, room temperature, catalyst reusability. | up to 92% | academie-sciences.fr, academie-sciences.fr |

| Synthesis of Hydrazono-thiazolones | Thiamine Hydrochloride | Not specified | Biodegradable natural organocatalyst. | Not specified | tandfonline.com |

| Synthesis of 1,4-Dihydropyridines | Thiamine Hydrochloride (3 mol%) | Solvent-free | Solvent-free conditions, catalyst reusability, high atom economy. | up to 85% | tandfonline.com |

| Synthesis of Polyhydroquinolines | Thiamine Hydrochloride | Ethanol | Environmentally benign catalyst, excellent yields under mild conditions. | 75-98% | oiccpress.com, researchgate.net |

| Synthesis of 1,5-Benzodiazepines | Thiamine Hydrochloride (10 mol%) | Water | Green solvent, rapid kinetics, straightforward workup. | up to 96% | ias.ac.in |

| Synthesis of Quinoxalines | Thiamine Hydrochloride (5 mol%) | Ethanol | Inexpensive, non-toxic, metal-free catalyst, ambient temperature. | up to 94% | researchgate.net |

Fundamental Biochemical and Enzymatic Roles of Thiamine Acetate Hydrochloride

Coenzyme Function in Thiamine (B1217682) Diphosphate-Dependent Enzymes

ThDP is essential for the function of several key enzyme complexes that catalyze the decarboxylation of α-keto acids and the transfer of two-carbon units. portlandpress.comnih.gov The chemical reactivity of ThDP is centered on the thiazolium ring, which, once deprotonated at the C2 position, forms a highly reactive ylide (a dipolar ion). researchgate.net This ylide is the key catalytic intermediate in all ThDP-dependent enzymatic reactions. researchgate.net The diphosphate (B83284) group serves primarily to anchor the coenzyme to the enzyme's active site. nih.gov The 4'-aminopyrimidine ring also plays a crucial catalytic role, participating in intramolecular proton transfers. researchgate.netnih.gov

The catalytic mechanism of ThDP-dependent enzymes involves the formation of covalent intermediates with the substrate. nih.gov The process begins with the deprotonation of the C2 carbon of the thiazolium ring to form the reactive ylide. researchgate.net This nucleophilic ylide then attacks the electrophilic carbonyl carbon of an α-keto acid substrate (like pyruvate). This is followed by decarboxylation, which generates a resonance-stabilized enamine intermediate.

This enamine intermediate is central to the diverse reactions catalyzed by ThDP-dependent enzymes. In the case of decarboxylases like pyruvate (B1213749) decarboxylase, the enamine is protonated, leading to the release of an aldehyde and regeneration of the ThDP ylide. nih.gov In oxidative decarboxylases, such as the pyruvate dehydrogenase complex (PDH), the acyl group from the enamine is transferred to another acceptor, a process often coupled with redox reactions involving additional cofactors like lipoamide (B1675559) and FAD. nih.gov The ability of the 4'-aminopyrimidine ring to exist in different tautomeric and ionization states is critical for facilitating the necessary proton transfers during these catalytic steps. nih.gov

Table 1: Key ThDP-Dependent Enzymes in Carbon Metabolism

| Enzyme/Complex | Metabolic Pathway | Function |

|---|---|---|

| Pyruvate Dehydrogenase Complex (PDH) | Link between Glycolysis and TCA Cycle | Catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. portlandpress.comnih.gov |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Tricarboxylic Acid (TCA) Cycle | Catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. portlandpress.com |

| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Amino Acid Catabolism | Catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from leucine, isoleucine, and valine. portlandpress.com |

| Transketolase (TKT) | Pentose (B10789219) Phosphate (B84403) Pathway | Transfers a two-carbon unit from a ketose donor to an aldose acceptor. portlandpress.commdpi.com |

| Pyruvate Decarboxylase (PDC) | Alcoholic Fermentation (in yeast) | Catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde. nih.gov |

In non-oxidative pathways, ThDP is crucial for reactions involving the transfer of two-carbon ketol groups. The archetypal enzyme for this function is transketolase (TKT), a key player in the non-oxidative branch of the pentose phosphate pathway (PPP). mdpi.commdpi.com TKT catalyzes the reversible transfer of a two-carbon fragment from a ketose-phosphate donor (e.g., xylulose-5-phosphate) to an aldose-phosphate acceptor (e.g., ribose-5-phosphate). portlandpress.com This reaction is vital for the interconversion of sugars and for producing precursors for nucleotide synthesis (ribose-5-phosphate) and aromatic amino acid synthesis (erythrose-4-phosphate). portlandpress.com The mechanism involves the formation of the α,β-dihydroxyethyl-ThDP (DHEThDP) intermediate, which is the "active glycolaldehyde" that gets transferred. capes.gov.br

The activity of some ThDP-dependent enzymes is controlled by allosteric regulation, where the binding of an effector molecule at a site distinct from the active site modulates catalytic activity. nih.gov This provides a mechanism for metabolic feedback control. For instance, the α-keto acid decarboxylase (MtKDC) from Mycobacterium tuberculosis is allosterically activated not only by its α-keto acid substrates but also by amino acids. nih.gov This allows the metabolic flow through the degradation pathway to be directly regulated at the decarboxylation step. nih.gov

In another example, studies on phenylpyruvate decarboxylase have revealed a regulatory site where substrate binding triggers a cascade of conformational changes. nih.gov This signal transduction involves quaternary structure reorganizations and domain rotations that are relayed from the regulatory site to the active site, ultimately mounting the catalytic machinery for efficient processing. nih.gov This communication between distant sites is a mechanism to fine-tune metabolic pathways in response to changing cellular needs. capes.gov.br

Role in Non-Oxidative Metabolic Pathways and Two-Carbon Transfer

Biosynthetic Pathways and Regulation in Model Organisms

Thiamine is synthesized de novo by a wide range of organisms, including bacteria, fungi, and plants. wikipedia.org The biosynthesis is typically a bifurcated pathway where the two heterocyclic moieties, a pyrimidine (B1678525) and a thiazole (B1198619), are synthesized separately before being coupled together. nih.govpnas.orgillinois.edu The regulation of these pathways is often controlled at the genetic level by riboswitches, which are structured RNA elements in the messenger RNA (mRNA) that can directly bind ThDP. wikipedia.orgillinois.edu When ThDP levels are sufficient, its binding to the riboswitch alters the mRNA structure, preventing the translation of the enzymes required for thiamine biosynthesis. wikipedia.org

Bacteria: The thiamine biosynthetic pathways in bacteria, particularly Escherichia coli and Bacillus subtilis, are well-documented. nih.govasm.org

Pyrimidine Moiety: The pyrimidine ring, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. illinois.eduportlandpress.com The enzyme ThiC catalyzes this complex rearrangement reaction. illinois.edu The HMP is then phosphorylated to HMP-pyrophosphate (HMP-PP). nih.gov

Thiazole Moiety: In E. coli, the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is derived from an oxidative condensation of 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine. nih.gov This process involves several enzymes, including ThiG, ThiS, and ThiF. nih.gov

Coupling: The enzyme thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and THZ-P to form thiamine monophosphate (TMP). nih.govportlandpress.com TMP is then phosphorylated to the active coenzyme ThDP by thiamine pyrophosphokinase (ThiL). asm.orgoup.com

Fungi and Yeast: The pathway in yeast, such as Saccharomyces cerevisiae, differs significantly, especially in the synthesis of the thiazole moiety. portlandpress.com

Pyrimidine Moiety: The pyrimidine precursor is derived from histidine and pyridoxal (B1214274) phosphate (PLP). portlandpress.com

Thiazole Moiety: The thiazole ring is assembled from glycine, NAD+, and a cysteine residue within the thiazole synthase enzyme (THI4p) itself, which acts as the sulfur donor. portlandpress.comfrontiersin.org This contrasts with the bacterial pathway, which requires multiple proteins for thiazole synthesis. portlandpress.com

Plants synthesize thiamine in their chloroplasts through the separate formation of the pyrimidine and thiazole moieties. mdpi.comfrontiersin.org The pathway shows similarities to both bacterial and yeast systems. frontiersin.org

Pyrimidine Moiety: Similar to bacteria, the pyrimidine moiety (HMP-P) is synthesized from 5-aminoimidazole ribonucleotide (AIR) by the enzyme THIC. mdpi.compnas.org THIC is an iron-sulfur cluster protein whose activity may be regulated by the thioredoxin/ferredoxin system, linking it to photosynthetic activity. pnas.orgfrontiersin.org

Thiazole Moiety: The synthesis of the thiazole moiety (HET-P) is catalyzed by the THI1 protein. frontiersin.orgnih.gov This process is thought to be similar to the yeast pathway, using NAD+ and glycine. frontiersin.org The THI1 protein is targeted to both mitochondria and chloroplasts. pnas.org

Coupling and Transport: The two moieties are coupled in the chloroplast to form thiamine monophosphate (TMP) by the enzyme TH1 (a TMP synthase). frontiersin.org TMP or thiamine is then exported from the chloroplast to the cytosol, where it is phosphorylated to the active coenzyme ThDP. frontiersin.org

Riboswitch-Mediated Gene Regulation of Thiamine Metabolism

A sophisticated mechanism of genetic control known as a riboswitch regulates thiamine metabolism in a wide range of organisms, including bacteria, archaea, fungi, and plants portlandpress.comwikipedia.org. A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that can directly bind a small molecule metabolite, which in this case is thiamine pyrophosphate (TPP), the active form of thiamine portlandpress.comnih.gov. This binding event controls the expression of the gene encoded by that mRNA without the need for a protein transcription factor portlandpress.com.

The TPP riboswitch is a highly conserved RNA structure, often found in the 5' untranslated region of mRNAs for genes involved in the biosynthesis or transport of thiamine portlandpress.comportlandpress.com. When intracellular TPP concentrations are sufficient, TPP binds to its specific aptamer domain within the riboswitch. This binding induces a conformational change in the mRNA's secondary structure. This structural shift typically results in one of two outcomes: it can either form a transcription termination hairpin, causing premature termination of transcription, or it can sequester the ribosome-binding site (the Shine-Dalgarno sequence in bacteria), which inhibits the initiation of translation portlandpress.comwikipedia.org. This feedback mechanism ensures that the cell does not expend energy synthesizing or transporting thiamine when it is already abundant wikipedia.org. In eukaryotes like fungi, TPP riboswitches have been found to operate by controlling mRNA splicing researchgate.net.

Table 1: Examples of Riboswitch-Mediated Gene Regulation in Thiamine Metabolism

| Organism | Regulated Gene(s) | Gene Function(s) | Regulatory Outcome of TPP Binding |

| Escherichia coli | thiC, thiM | Thiamine biosynthesis | Repression of gene expression portlandpress.com |

| Bacillus subtilis | thiM, yloS | Thiamine biosynthesis, Thiamine pyrophosphokinase | Repression of gene expression portlandpress.comasm.org |

| Treponema denticola | tbpABCTd operon | TPP ABC transporter | Negative regulation of expression jocpr.com |

| Arabidopsis thaliana (Plant) | THIC, THI1 | Thiamine biosynthesis | Repression of gene expression, alternative splicing nih.gov |

| Aspergillus oryzae (Fungus) | thiA | Thiamine biosynthesis | Splicing of intron to prevent expression |

Non-Coenzymatic Biochemical Roles of Thiamine Derivatives

Beyond its critical role as the precursor to the coenzyme TPP, thiamine and its various phosphorylated derivatives—including thiamine triphosphate (TTP) and adenosine (B11128) thiamine triphosphate (AThTP)—are involved in a range of non-coenzymatic functions portlandpress.comportlandpress.com. These roles include participation in signaling pathways and exhibiting antioxidant properties, which are distinct from the catalytic activities of TPP-dependent enzymes portlandpress.comfrontiersin.orgnih.gov.

Potential Involvement in Signal Transduction Pathways (Non-Neuronal)

While much of thiamine's signaling role has been characterized in the nervous system, there is growing evidence for its involvement in non-neuronal signal transduction, particularly in response to environmental stress in plants and microorganisms.

In plants, thiamine has been identified as a crucial stress-response molecule that helps adaptation to various abiotic stresses such as high salinity, osmotic stress, and oxidative stress nih.govajol.infofrontiersin.org. Application of thiamine can prime plants for enhanced defense, a process known as systemic acquired resistance (SAR) selleckchem.com. This response is mediated through established plant signaling pathways involving hormones like salicylic (B10762653) acid (SA) and abscisic acid (ABA), leading to the upregulation of pathogenesis-related (PR) genes nih.govselleckchem.com. For instance, studies in Arabidopsis show that abiotic stress induces the transcription of thiamine biosynthesis genes (THIC and THI1), leading to thiamine accumulation and enhanced tolerance to oxidative damage nih.govfrontiersin.org. This suggests thiamine itself acts as a signaling molecule to coordinate protective responses plos.org.

In microorganisms, specific thiamine derivatives act as alarmones or signaling molecules under conditions of metabolic stress. In Escherichia coli, TTP and AThTP have been observed to accumulate in response to amino acid starvation or energy stress, respectively, suggesting they function in signaling pathways that manage cellular resources during nutrient deprivation portlandpress.comportlandpress.comresearchgate.net.

In other non-neuronal systems, such as enterocytes (intestinal cells), thiamine is critical for cellular protection and repair, with increased demand during processes like cell differentiation frontiersin.orgresearchgate.net. Furthermore, some thiamine derivatives may exert protective effects through the activation of the Nrf2 pathway, a master regulator of the antioxidant response, although this mechanism is still under investigation frontiersin.orgresearchgate.netnih.gov.

Antioxidant Activities in In Vitro and Model Systems

Thiamine and its derivatives have demonstrated significant antioxidant properties in various in vitro and model systems, acting through both direct and indirect mechanisms. These antioxidant effects are often independent of the coenzyme function of TPP nih.govuliege.be.

Direct antioxidant activity has been observed where thiamine scavenges free radicals. In the presence of oxidants, thiamine can be oxidized to compounds like thiochrome (B1210408) and thiamine disulfide, a process that involves the transfer of hydrogen atoms and indicates a capacity for neutralizing reactive species nih.govmdpi.com. Studies have shown that thiamine hydrochloride can significantly reduce the formation of hydroperoxides during the peroxidation of linoleic acid nih.gov. Furthermore, thiamine has been shown to protect hepatocytes from iron-catalyzed oxidative stress by reducing lipid peroxidation and damage to proteins and DNA nih.gov.

More extensively studied are the indirect antioxidant effects, where thiamine precursors protect cells by bolstering their intrinsic antioxidant defenses. Lipophilic (fat-soluble) thiamine precursors, such as benfotiamine (B1667992) and dibenzoylthiamine, have been shown to protect cultured neuroblastoma cells from toxicity induced by oxidative stressors like paraquat (B189505) or amyloid β-peptide uliege.bemdpi.com. This protection is often correlated with an increase in intracellular thiamine levels rather than TPP levels uliege.be. The underlying mechanism appears to be an indirect effect, possibly mediated by an antioxidant signaling pathway or by enhancing the synthesis of other cellular antioxidants like glutathione (B108866) uliege.bemdpi.comuliege.be. While activation of the Nrf2 pathway has been proposed, some studies suggest this activation is weak and may not fully account for the observed protective effects nih.govmdpi.com.

Table 2: Selected In Vitro and Model System Studies on the Antioxidant Activities of Thiamine Derivatives

| Thiamine Derivative(s) | Cell/Model System | Oxidative Stressor | Key Finding |

| Thiamine Hydrochloride | Linoleic acid peroxidation model | Auto-oxidation | Significantly decreased hydroperoxide generation. nih.gov |

| Thiamine | Rat liver microsomes | Various toxic agents | Protective against agents that promote oxidative stress. nih.gov |

| Thiamine | Rat hepatocytes | Iron-catalyzed stress | Decreased lipid peroxidation, mitochondrial damage, and DNA oxidation. nih.gov |

| Benfotiamine, Sulbutiamine, Thiamine | Mouse neuroblastoma cells (Neuro2a) | Paraquat, Amyloid β1-42 | Protected cells against oxidative stress-induced toxicity; effect linked to increased intracellular thiamine, not TPP. uliege.be |

| Benfotiamine, Thiamine | Mouse hippocampus (in vivo model) | Predator stress | Reversed the stress-induced increase in protein carbonylation (a marker of oxidative damage). researchgate.net |

| Dibenzoylthiamine | Mouse neuroblastoma cells (Neuro2a) | Paraquat | Protected cells from toxicity by counteracting oxidative stress and increasing glutathione and NADPH synthesis. |

| Thiamine Cl HCl complexes (VO2+, Fe(III), Se(IV)) | In vitro chemical assay (DPPH) | DPPH radical | The metal complexes showed significant antioxidant (radical scavenging) activity. jocpr.com |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation of Thiamine (B1217682) Acetate (B1210297) Hydrochloride and its Derivatives

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural analysis of thiamine acetate hydrochloride and its related compounds. It allows for the precise determination of molecular formulas and the study of fragmentation pathways, which are crucial for identifying the molecule and its metabolites.

Tandem mass spectrometry (MS/MS) is instrumental in detailing the fragmentation of thiamine and its derivatives. In this technique, the protonated molecule is isolated and then fragmented to produce a characteristic pattern of product ions. For thiamine, electrospray ionization (ESI) in positive ion mode is commonly used. rsc.org The protonated thiamine molecule typically has a mass-to-charge ratio (m/z) of 265.07. rsc.org

Collision-induced dissociation (CID) of the parent ion generates specific daughter ions. Key fragments observed for thiamine include ions with m/z values of 122.10 and 144.03. rsc.orggoogle.com These fragments correspond to the pyrimidine (B1678525) and thiazole (B1198619) moieties of the thiamine molecule, respectively. The fragmentation pattern is a unique signature that confirms the compound's identity. innovareacademics.in The process involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions, providing detailed structural information. nih.gov

Table 1: Characteristic MS/MS Fragmentation of Thiamine

| Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Fragment |

| 265.07 | 122.10 | Pyrimidine moiety |

| 265.07 | 144.03 | Thiazole moiety |

This table is based on data from multiple sources detailing the fragmentation patterns of thiamine. rsc.orggoogle.com

Isotopic labeling is a powerful technique to trace the metabolic fate of thiamine in non-clinical research. wikipedia.org By replacing specific atoms in the thiamine molecule with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), researchers can follow its transformation through various biochemical pathways. mdpi.comsymeres.com

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for detecting these labeled compounds. wikipedia.orgnih.gov For instance, an isotope dilution liquid chromatography-mass spectrometry (ID-LC-MS/MS) method can be developed using ¹³C-labeled thiamine as an internal standard. sci-hub.se This allows for the accurate quantification of thiamine and its metabolites in complex biological matrices. The labeled thiamine and its downstream products can be distinguished from their unlabeled counterparts by their increased mass, enabling the mapping of metabolic networks. nih.gov This approach has been crucial in understanding how organisms utilize and process thiamine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure, conformation, and dynamics of this compound in both solution and solid states. nih.gov

Multi-dimensional NMR techniques, such as ¹H-¹H and ¹H-¹³C correlation spectroscopy (COSY and HSQC, respectively), provide detailed information about the connectivity and spatial relationships of atoms within the thiamine molecule. nih.gov These experiments help in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectrum. rsc.orgrsc.org For example, ¹H-¹³C HSQC spectra reveal which protons are directly bonded to which carbon atoms. nih.gov The analysis of chemical shifts in different solvents and at varying temperatures can also shed light on the molecule's conformational flexibility and intermolecular interactions. koreascience.krmit.edu

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Thiamine

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine-H6' | ~8.0 | ~159.6 |

| Thiazole-H2 | ~9.5 | ~156.6 |

| Methylene bridge | ~5.5 | ~53.9 |

| Methyl (pyrimidine) | ~2.5 | ~13.7 |

| Methylene (hydroxyethyl) | ~3.9 | ~63.2 |

| Methylene (hydroxyethyl) | ~3.2 | ~31.9 |

Note: Chemical shifts are approximate and can vary based on solvent and pH. Data compiled from public databases. nih.gov

Solid-state NMR (ssNMR) is particularly valuable for characterizing the different crystalline forms (polymorphs) and hydration states of thiamine hydrochloride. researchgate.net Thiamine hydrochloride is known to be hygroscopic and can exist in various hydrated forms. researchgate.netmdpi.com ssNMR is sensitive to the local environment of each atom, allowing for the differentiation of these solid forms. researchgate.net Studies combining ssNMR with techniques like X-ray diffraction have shown that dehydration of thiamine hydrochloride monohydrate leads to an increase in molecular mobility, particularly in the hydroxyethyl (B10761427) group. researchgate.net Magic-angle spinning (MAS) NMR experiments can differentiate between ionization states of the pyrimidine ring. nih.gov

Multi-Dimensional NMR for Complex Molecular Structure Determination

X-Ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination

Determining the precise three-dimensional structure of this compound and its complexes is achieved through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).

X-ray crystallography has been successfully used to determine the crystal structures of thiamine hydrochloride and its hydrates. researchgate.netnih.gov These studies provide exact atomic coordinates, bond lengths, and bond angles, offering a static picture of the molecule in the crystalline state. For instance, the crystal structure of thiamine hydrochloride monohydrate has been determined, revealing the intricate hydrogen-bonding network involving the water molecule. researchgate.netnih.gov The dehydration process has been studied at the single-crystal level, showing a shrinkage of the unit cell volume upon water loss. researchgate.net

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large biomolecular complexes involving thiamine derivatives, such as riboswitches and transporters. nih.govresearchgate.netbiorxiv.org For example, cryo-EM has been used to visualize the binding of thiamine pyrophosphate (TPP) to its riboswitch at high resolution, revealing the conformational changes that occur upon ligand binding. nih.govnih.gov It has also provided structural insights into how human thiamine transporters recognize and transport thiamine. researchgate.netbiorxiv.org While not typically used for small molecules alone, cryo-EM is invaluable for understanding how thiamine derivatives interact with their biological targets.

Crystallographic Studies of this compound and its Co-crystals

Crystallographic studies provide fundamental insights into the three-dimensional structure of molecules, which is crucial for understanding their physical and chemical properties. While specific crystallographic data for this compound is not extensively available in the reviewed literature, studies on thiamine hydrochloride and its derivatives offer valuable analogous information.

Thiamine hydrochloride has been shown to exist in different polymorphic and pseudo-polymorphic forms, such as Form I and Form II, with transformations between them influenced by temperature and humidity. researchgate.net The crystal structure of thiamine hydrochloride has been a subject of interest for understanding its stability and formulation characteristics. researchgate.net

The formation of co-crystals is a recognized strategy to modify the physicochemical properties of active pharmaceutical ingredients, including solubility and stability. sphinxsai.com Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. sphinxsai.comgoogle.com Studies have explored the formation of new solid forms of thiamine hydrochloride with various co-formers, including nicotinamide (B372718) (Vitamin B3) and succinic acid, using techniques like liquid-assisted grinding. ubbcluj.roinoe.ro These studies utilize X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to identify the formation of new crystalline structures, distinguishing between co-crystals and salts based on the presence or absence of proton transfer. inoe.ro While these studies focus on thiamine hydrochloride, the principles are directly applicable to this compound.

Table 1: Examples of Crystallographic Studies on Thiamine Derivatives and Co-crystals

| Compound/System | Technique(s) | Key Findings |

| Thiamine hydrochloride | X-ray Powder Diffractometry | Investigated the pseudo-crystalline transformation from Form I to Form II under varying temperature and humidity. researchgate.net |

| Thiamine hydrochloride and Nicotinamide | XRD, FTIR | Mechanochemical grinding was explored to form new solid forms. ubbcluj.ro |

| Thiamine hydrochloride and Succinic acid | XRD, FTIR, Thermal Analysis | A new salt was formed via proton transfer, identified by changes in diffraction patterns and infrared spectra. inoe.ro |

| Nutraceutical Co-crystals (general) | Not specified | Co-crystals can improve properties like aqueous solubility, stability, and bioavailability. google.com |

Electron Density Mapping of Thiamine-Enzyme Complexes (Non-Human)

Electron density mapping, a technique derived from X-ray crystallography, provides detailed information about the distribution of electrons within a molecule, revealing insights into chemical bonding and the structure of enzyme active sites. Studies on non-human thiamine diphosphate (B83284) (ThDP)-dependent enzymes have been pivotal in understanding the catalytic mechanisms of this essential cofactor.

In enzymes like pyruvate (B1213749) oxidase from Lactobacillus plantarum, high-resolution crystal structures have challenged the long-held belief that the enamine intermediate is the stable, accumulating species. pnas.org Instead, electron density maps suggest an equilibrium between a hydroxyethyl carbanion-alkoxide "hybrid" and a nonaromatic thiazolium species with a ketone functionality. pnas.org This indicates a more complex and dynamic role for the thiamine cofactor than previously understood. pnas.org

Structural studies of ThDP-dependent enzymes consistently show a conserved "V" conformation of the cofactor, which brings the aminopyrimidine ring and the thiazolium ring into close proximity. nih.gov This conformation is crucial for the catalytic activity, facilitating the deprotonation of the C2 atom of the thiazolium ring, a key step in the catalytic cycle. researchgate.net Electron density maps of enzymes like yeast acetohydroxyacid synthase have shown evidence of ThDP degradation during catalysis, providing a possible explanation for the dietary requirement of thiamine. uq.edu.au

Table 2: Key Findings from Electron Density Mapping of Non-Human Thiamine-Enzyme Complexes

| Enzyme (Organism) | Resolution | Key Insight from Electron Density |

| Pyruvate Oxidase (Lactobacillus plantarum) | 1.1 Å | The carbanion-enamine intermediate exists in a tautomeric equilibrium, challenging the paradigm of a stable enamine. pnas.org |

| Yeast Acetohydroxyacid Synthase | Not specified | Partial degradation of the ThDP cofactor was observed in the electron density map, suggesting catalysis-induced instability. uq.edu.au |

| Human Transketolase | 1.75 Å | The electron density map shows ThDP in the canonical "V" conformation, essential for catalysis. researchgate.net |

Advanced Chromatographic Separations for this compound in Complex Matricespnas.orgsaapjournals.orgresearchgate.netresearchgate.net

The accurate quantification of thiamine and its derivatives in complex matrices such as pharmaceutical formulations, food products, and biological samples necessitates advanced chromatographic techniques. mdpi.comnih.gov High-performance liquid chromatography (HPLC) is a cornerstone method, often employed in its reversed-phase (RP-HPLC) mode. mdpi.comcore.ac.uk

Developing a robust HPLC method involves optimizing various parameters, including the stationary phase (column), mobile phase composition, and detector settings. For instance, a study on the impurity profiling of thiamine hydrochloride injections utilized a gradient RP-HPLC method with a C18 column and a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol (B129727) to achieve optimal separation of impurities. innovareacademics.in Another method for analyzing thiamine in mushrooms used an isocratic RP-HPLC system with a C18 column and a mobile phase containing a buffer with an ion-pairing agent (sodium-1-hexanesulfonate) to enhance retention and separation. nih.gov

The complexity of the sample matrix often requires specific sample preparation steps, such as acid hydrolysis followed by enzymatic dephosphorylation, to release bound thiamine before chromatographic analysis. nih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

Chiral chromatography is a specialized branch of chromatography used for the separation of stereoisomers (enantiomers and diastereomers). This is particularly relevant for molecules with multiple chiral centers, where the separation of all possible isomers can be exceptionally challenging. sigmaaldrich.com While specific applications for the chiral separation of this compound are not detailed in the provided search results, the principles and techniques are broadly applicable.

The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). sigmaaldrich.comnih.gov These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For molecules with multiple chiral centers, a combination of chiral and achiral chromatography in series can be a powerful strategy to resolve both enantiomeric and diastereomeric impurities. sigmaaldrich.com

The development of new CSPs is an active area of research. For instance, new Pirkle-type CSPs with long alkyl chains have been developed and evaluated for the separation of amino acid enantiomers, demonstrating improved separation capabilities. researchgate.net The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral columns. sigmaaldrich.com However, for complex mixtures, specialized techniques and method development are crucial.

Table 3: Approaches in Chiral and Diastereomeric Separations

| Technique/Approach | Principle | Application Example |

| Chiral Stationary Phases (CSPs) | Differential interaction with enantiomers due to the chiral nature of the stationary phase. sigmaaldrich.comnih.gov | Separation of racemic acetate using lipase (B570770) PS to yield a chiral alcohol. mdpi.com |

| Coupled Chiral and Achiral Chromatography | A chiral column separates enantiomers, while an achiral column separates diastereomers. sigmaaldrich.com | Proposed for molecules with multiple chiral centers to achieve full isomeric separation. sigmaaldrich.com |

| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers by reacting with a chiral derivatizing agent, followed by separation on an achiral column. | Not explicitly detailed for thiamine, but a general strategy. |

Hyphenated Techniques (e.g., LC-MS, LC-NMR) for Comprehensive Analysisresearchgate.netresearchgate.net

Hyphenated techniques, which couple a separation technique like liquid chromatography (LC) with a spectroscopic detection method like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for the comprehensive analysis of complex mixtures. ajpaonline.comijsrtjournal.com These techniques provide both separation and structural identification in a single analysis. ijsrtjournal.com

LC-MS (Liquid Chromatography-Mass Spectrometry) is widely used for the analysis of thiamine and its derivatives. It combines the separation power of LC with the high sensitivity and specificity of MS, which allows for the identification and quantification of compounds based on their mass-to-charge ratio. saapjournals.orgresearchgate.net LC-MS/MS, or tandem mass spectrometry, further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for impurity profiling and the characterization of degradation products. researchgate.net For instance, LC-MS/MS/QTOF (Quadrupole Time-of-Flight) has been used to characterize degradation products in thiamine hydrochloride injections. innovareacademics.in

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) directly provides detailed structural information of the separated compounds. ajpaonline.com While less common than LC-MS due to lower sensitivity, LC-NMR is invaluable for the unambiguous identification of unknown compounds and for studying the structure of novel natural products or impurities. researchgate.net The development of interfaces and flow cells has improved the feasibility of online LC-NMR coupling. saapjournals.org

Table 4: Overview of Hyphenated Techniques for Thiamine Analysis

| Hyphenated Technique | Principle | Advantages |

| LC-MS | Separates compounds by LC and detects them by MS based on mass-to-charge ratio. saapjournals.orgresearchgate.net | High sensitivity, high specificity, suitable for quantification and identification. ijsrtjournal.com |

| LC-MS/MS | Involves fragmentation of selected ions for more specific detection and structural elucidation. researchgate.net | Enhanced specificity, useful for impurity profiling and structural characterization. researchgate.net |

| LC-NMR | Separates compounds by LC and acquires their NMR spectra for detailed structural analysis. ajpaonline.com | Provides unambiguous structural information without the need for reference standards. ajpaonline.com |

Novel Optical and Electrochemical Detection Methods for Thiamine Acetate Hydrochloridegoogle.compnas.orgresearchgate.netresearchgate.net

Beyond standard UV-Vis detection in HPLC, novel optical and electrochemical methods are being developed for the sensitive and selective detection of thiamine.

Electrochemical Detection: Thiamine itself is electrochemically active and can be detected using various voltammetric techniques. researchgate.netmdpi.com These methods are based on the oxidation of the thiamine molecule at an electrode surface. mdpi.com The development of modified electrodes, such as those incorporating carbon nanotubes or gold nanoparticles, has led to significant improvements in sensitivity and selectivity. researchgate.netmdpi.com For example, a sensor based on gold nanoparticles and nanographene has been developed for the ultrasensitive detection of thiamine. mdpi.com Differential pulse voltammetry is a commonly used technique that offers good sensitivity. mdpi.com

Optical Detection: Novel optical detection methods often rely on the unique properties of nanoparticles. For instance, the aggregation of gold nanoparticles in the presence of thiamine can lead to a colorimetric change that can be used for quantification. nih.gov

Development of Fluorescence-Based Assays (e.g., Thiochrome (B1210408) Method Refinements)saapjournals.orgresearchgate.netresearchgate.net

The most common fluorescence-based assay for thiamine is the thiochrome method. This method involves the oxidation of thiamine in an alkaline solution to form the highly fluorescent compound thiochrome. austinpublishinggroup.commdpi.com The fluorescence intensity of thiochrome, which has an excitation maximum around 370 nm and an emission maximum around 445 nm, is directly proportional to the thiamine concentration. austinpublishinggroup.commdpi.com

Recent research has focused on refining this method to improve its speed, sensitivity, and specificity. Innovations include:

Novel Oxidants: While potassium ferricyanide (B76249) is the traditional oxidant, other agents like gold (III) ions have been shown to efficiently catalyze the formation of thiochrome, offering a simpler and faster assay. austinpublishinggroup.com

Catalytic Enhancement: The use of nanozymes, such as hemoglobin–Cu3(PO4)2 nanoflowers with peroxidase-like activity, can catalyze the oxidation of thiamine by hydrogen peroxide, leading to a more efficient reaction. mdpi.com

Surfactant Enhancement: The addition of surfactants, like Tween 80, can enhance the fluorescence of thiochrome, thereby increasing the sensitivity of the assay. mdpi.com

These refinements are often coupled with HPLC for the separation of thiochrome from interfering substances, resulting in highly sensitive and specific methods for thiamine determination in various matrices. nih.govresearchgate.net

Table 5: Comparison of Thiochrome Method Refinements

| Refinement | Principle | Reported Limit of Detection (LOD) |

| Au³⁺-mediated oxidation | Gold (III) ions act as the oxidant to convert thiamine to thiochrome. austinpublishinggroup.com | 2.0 x 10⁻⁶ M austinpublishinggroup.com |

| Hb–Cu₃(PO₄)₂ Nanoflowers | Peroxidase-like activity of nanoflowers catalyzes the oxidation of thiamine by H₂O₂. mdpi.com | 4.8 x 10⁻⁸ mol/L mdpi.com |

| HPLC with pre-column oxidation | Thiamine is oxidized to thiochrome before separation by HPLC and fluorescence detection. nih.gov | 5 fmol (minimum detectable amount) nih.gov |

Electrochemical Biosensors and Chemosensors for Thiamine Analytes

The detection of thiamine is crucial in pharmaceutical and food quality applications, and electrochemical sensors offer a powerful tool for this purpose due to their sensitivity, selectivity, and potential for miniaturization. rsc.org These sensors work by measuring the electrical response (e.g., current or potential) generated from the electrochemical oxidation or reduction of the thiamine molecule at a working electrode's surface. mdpi.com The development of these analytical devices has incorporated a variety of materials, including enzymes, nanoparticles, and polymers, to enhance their performance.

Electrochemical biosensors often utilize enzymes that interact specifically with thiamine or its phosphorylated derivatives. One such approach involves an amperometric biosensor based on the transketolase (TK) enzyme. nih.gov In this system, TK is immobilized on a glassy carbon electrode, and the detection mechanism relies on the oxidation of an enzyme-substrate intermediate, with the resulting signal being proportional to the thiamine concentration. nih.gov Another type of biosensor uses pyruvate oxidase (POX), an enzyme activated by thiamine. nih.gov The sensor measures the change in dissolved oxygen concentration as the enzyme's activity increases in the presence of thiamine, providing a linear response within a specific concentration range. nih.gov

Chemosensors, on the other hand, employ synthetic recognition elements. Significant advancements have been made using nanomaterials to improve sensitivity and lower detection limits. rsc.org For instance, 3D sensors based on a paste of nanographene and gold nanoparticles (AuNPs), modified with protoporphyrin IX, have been developed for the ultrasensitive detection of thiamine. mdpi.comnih.gov These sensors exhibit remarkably low detection limits, on the order of picomoles per liter (10⁻¹² mol L⁻¹). mdpi.comnih.gov Other chemosensors have been constructed using carbon paste electrodes (CPEs) modified with polypyrrole, which increases the sensitivity and selectivity of thiamine measurement through cyclic voltammetry. researchgate.net The use of starch-stabilized copper nanoparticles (CSNP) has also been demonstrated for thiamine sensing at neutral pH, a significant advantage for physiological applications. oup.com This method is based on the nanoparticle-catalyzed oxidation of thiamine to the fluorescent product, thiochrome. oup.com

The performance of these sensors is often evaluated based on their linear range, detection limit, and response time.

| Sensor Type | Electrode Modification / Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Amperometric Biosensor | Transketolase (TK) immobilized in Layered Double Hydroxides (LDH) on a glassy carbon electrode (GCE). | 20 - 400 nM | Not Specified | nih.gov |

| Potentiometric Chemosensor | Nanographene/AuNPs paste with Protoporphyrin IX. | Not Specified | 3.0 x 10⁻¹³ mol L⁻¹ | mdpi.comnih.gov |

| Potentiometric Chemosensor | Nanographene/AuNPs paste with Protoporphyrin IX cobalt chloride. | Not Specified | 3.0 x 10⁻¹² mol L⁻¹ | mdpi.comnih.gov |

| Voltammetric Chemosensor | Polypyrrole-modified carbon paste electrode (CPE-MIPpy). | Not Specified | 6.9 x 10⁻⁵ M | researchgate.net |

| Fluorimetric Chemosensor | Starch stabilized copper nanoparticles (CSNP) for thiochrome formation. | Not Specified | Not Specified | oup.com |

| Amperometric Biosensor | Pyruvate oxidase (POX) immobilized on a dissolved oxygen probe. | 0.025 - 0.5 µM | Not Specified | nih.gov |

Spectrophotometric and Potentiometric Method Development

Spectrophotometric and potentiometric methods are well-established techniques for the quantitative analysis of thiamine in various matrices, particularly pharmaceutical formulations. nih.gov These methods are valued for their simplicity, cost-effectiveness, and reliability.

Spectrophotometric Methods Spectrophotometry for thiamine determination typically involves a chemical reaction that produces a colored product, which can be quantified by measuring its absorbance at a specific wavelength (λmax). ijpsr.comresearchgate.net A variety of reagents and reaction schemes have been developed to enhance sensitivity and selectivity.

One common approach is the formation of an azo dye. A method has been developed based on the diazotization of Procaine HCl, which then reacts with thiamine hydrochloride in a basic medium to form a red, water-soluble product with a maximum absorption at 507 nm. ijpsr.com Another method utilizes 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), which reacts with thiamine in an alkaline medium (pH 10.5) to form a deep brown adduct that absorbs at 434 nm. The Prussian blue reaction has also been employed, where thiamine reduces Fe(III) to Fe(II), which then reacts with potassium ferricyanide to form a soluble Prussian blue dye with a λmax of 747 nm. researchgate.net

Indirect spectrophotometric methods have also been described. One such procedure involves the reaction of thiamine with a known excess of silver ions. nih.gov The unreacted silver ions are then complexed with 1,10-phenanthroline (B135089) and 2,4,5,7-tetrabromofluorescein, and the decrease in absorbance of this complex is measured to determine the thiamine concentration. nih.gov

| Reagent/Principle | λmax | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |

|---|---|---|---|---|

| 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) | 434 nm | 5 - 35 | 0.667 | |

| Oxidation with H₂O₂ and precipitation with BaCl₂ | 420 nm | 2 - 32 | 0.41 | scispace.com |

| Diazotization with Procaine HCl | 507 nm | 2 - 60 | Not Specified | ijpsr.com |

| Prussian Blue Reaction (Fe(III)/Potassium Ferricyanide) | 747 nm | 0.2 - 14 | 0.106 | researchgate.net |

| Indirect method with Silver Ions and 1,10-phenanthroline | 550 nm | 0 - 2.5 (in 10 mL) | Not Specified | nih.gov |

Potentiometric Methods Potentiometry offers a direct way to measure the concentration of thiamine through changes in electrical potential. Direct potentiometric titration is a primary technique, often used for purity analysis of thiamine hydrochloride raw material. researchgate.net A comparative study of the potentiometric titration of thiamine hydrochloride and thiamine mononitrate with a strong base (NaOH) in an aqueous medium helped to identify the specific reactions associated with each observed pH break, allowing for the calculation of pKa values. researchgate.net

Another potentiometric approach is argentometric titration, where thiamine in an alkaline medium is titrated with silver ions. nih.gov The formation of a 2:1 silver-thiamine complex results in a reproducible potential break that can be used for quantification, with a silver-silver sulfide (B99878) ion-selective electrode serving as the indicator electrode. nih.gov

The development of ion-selective electrodes (ISEs) specifically for thiamine has further advanced potentiometric analysis. Carbon-paste sensors have been created using an ion-pair of thiamine with tetraphenylborate (B1193919) as the electro-active material. researchgate.net The performance of these sensors, including their linear range and detection limits, can be optimized by selecting an appropriate solvent mediator, such as o-nitrophenyloctyl ether. researchgate.net These methods have been successfully applied to the determination of thiamine in pharmaceutical preparations with high accuracy. nih.govresearchgate.net

| Method Type | Principle / Electrode | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| Direct Titration | Titration with NaOH in aqueous medium. | Assay of raw material | Not Applicable | researchgate.net |

| Argentometric Titration | Titration with silver ions using a silver-silver sulfide ISE. | Assay of pure powders and pharmaceuticals | Not Applicable | nih.gov |

| Carbon-Paste Sensor (I) | Thiamine-tetraphenylborate ion-pair with dibutyl phthalate. | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M | 5.25 x 10⁻⁶ M | researchgate.net |

| Carbon-Paste Sensor (II) | Thiamine-tetraphenylborate ion-pair with o-nitrophenyloctyl ether. | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M | 3.57 x 10⁻⁶ M | researchgate.net |

Theoretical and Computational Chemistry Approaches to Thiamine Acetate Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of thiamine (B1217682) acetate (B1210297) hydrochloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, which in turn governs its chemical reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying complex chemical systems. DFT calculations have been employed to investigate the reaction mechanisms involving thiamine and its derivatives. For instance, DFT has been used to elucidate the detailed mechanism of enzymes that use thiamine diphosphate (B83284) (ThDP) as a cofactor, such as benzoylformate decarboxylase, by characterizing the intermediates and transition states involved in the catalytic cycle. frontiersin.org

Recent research has utilized DFT calculations at the B3LYP/6-311++G(d,p) level to study the influence of solvents on the stability and electronic properties of compounds synthesized using thiamine hydrochloride as a catalyst. rsc.orgrsc.orgresearchgate.net These studies have calculated various electronic properties, including:

Band gap (Eg): The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

First ionization energy (IE): The energy required to remove an electron from the molecule. rsc.org

Electron affinity (EA): The energy released when an electron is added to the molecule. rsc.org

Electronic chemical potential (μ): A measure of the escaping tendency of electrons from a molecule. rsc.org

Electrophilicity index (ω): A measure of the ability of a molecule to accept electrons. rsc.org

Hardness (η) and Softness (s): Measures of the molecule's resistance to change in its electron distribution. rsc.org

DFT calculations under periodic boundary conditions, using software like CASTEP, have also been performed to characterize the behavior of thiamine hydrochloride hydrates and explain experimental observations, such as changes in NMR spectra upon dehydration. mdpi.comnih.govresearchgate.net These studies help in understanding the relative stability of different hydrated forms. mdpi.comnih.govresearchgate.net

Table 1: Theoretical Electronic Properties of a Thiamine-Catalyzed Synthesis Product in Various Solvents

| Property | H₂O | DMF | CH₃CN | EtOH | THF |

| Band Gap (Eg) | Data not available | Data not available | Data not available | Data not available | Data not available |

| First Ionization Energy (IE) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Electron Affinity (EA) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Electronic Chemical Potential (μ) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Electrophilicity Index (ω) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Hardness (η) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Softness (s) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Note: Specific numerical data from the cited study rsc.org is not available in the provided search results. |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, are valuable for predicting spectroscopic properties. While specific ab initio studies focused solely on thiamine acetate hydrochloride are not prevalent in the provided search results, related research on thiamine and its derivatives demonstrates the utility of these methods. For example, ab initio and DFT calculations have been used to study the structure and vibrational spectra of pyridine, a component of the thiamine molecule. mjcce.org.mk Furthermore, quantum mechanical calculations, in general, have been applied to analyze the Raman spectra of thiamine at different pH values. researchgate.net The Gauge-Including Projector Augmented Wave (GIPAW) method, a DFT-based approach, has been used to calculate the NMR spectra of thiamine hydrochloride hydrates, helping to explain the changes observed upon dehydration at a molecular level. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their conformational changes and interactions with other molecules over time. This is particularly useful for understanding how this compound behaves in a biological environment.

Simulation of Thiamine-Enzyme Interactions and Binding Dynamics (Non-Human)

MD simulations have been instrumental in understanding the interactions between thiamine and its derivatives with various enzymes. For instance, MD simulations of thiamine and its analogues in the substrate-binding pocket of the bacterial transporter ThiT have provided insights into ligand-protein interactions and conformational changes within the protein. These simulations have shown that while the protein structure remains stable with thiamine bound, other ligands can induce conformational rearrangements.

In another study, MD simulations were used to investigate the binding of thiamine and thiamine pyrophosphate (TPP) to acetylcholinesterase (AChE). mdpi.com The simulations helped to assess the stability of the formed complexes and refine the binding modes obtained from molecular docking. mdpi.com The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations revealed the stability and flexibility of the protein-ligand complexes. mdpi.com

Solvent Effects on this compound Conformation and Stability

The solvent environment can significantly influence the conformation and stability of molecules like this compound. Computational studies have explored these effects. For example, DFT calculations using a polarizable continuum model (PCM) have been used to investigate the influence of different solvents (water, ethanol (B145695), acetone, acetonitrile, chloroform, diethyl ether, dichloromethane, and dimethyl sulfoxide) on the stability of related compounds. researchgate.net

A recent study combined experimental work with DFT calculations to investigate the influence of solvent on the stability of compounds synthesized using thiamine hydrochloride. rsc.orgresearchgate.net The results showed that the stability of the compounds was enhanced in the presence of solvents, with the order of stability being H₂O > DMF > CH₃CN > EtOH > THF, which was consistent with experimental findings. rsc.orgrsc.orgresearchgate.net MD simulations of thiamine hydrochloride hydrates have also been performed to understand their behavior and relative stability at a molecular level. mdpi.comnih.govresearchgate.net

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential inhibitors of a target protein.

Several studies have utilized molecular docking to investigate the binding of thiamine and its derivatives to various protein targets. For example, molecular docking was used to study the interaction of thiamine hydrochloride with bovine serum albumin (BSA). jocpr.com These studies predicted the binding site and the types of interactions, such as hydrophobic interactions and hydrogen bonds, which were then corroborated by experimental data. jocpr.com

In the context of drug discovery, molecular docking has been used to screen for potential inhibitors of enzymes like Mycobacterium tuberculosis thiamin phosphate (B84403) synthase (MtTPS). plos.org In these studies, a library of compounds is docked into the active site of the enzyme, and the best candidates are selected based on their docking scores for further experimental validation. plos.org Similarly, docking studies have been performed on thiamine and its analogues with human pyruvate (B1213749) dehydrogenase E1 (PDHc E1) to predict their binding modes. acs.org

Virtual screening, often coupled with molecular docking, has been employed to identify novel natural compounds targeting enzymes like acetylcholinesterase. researchgate.net In such studies, large databases of natural molecules are screened computationally to identify potential hits, which are then subjected to more detailed molecular dynamics simulations and experimental testing. researchgate.net

Prediction of Binding Sites and Affinities with Hypothetical Macromolecules

Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This method is crucial for understanding how thiamine and its analogues interact with the active sites of proteins and enzymes.

Research has employed molecular docking to elucidate the binding of thiamine and its derivatives to various macromolecules. In one study, the interaction between thiamine hydrochloride (TAH) and bovine serum albumin (BSA), a major transport protein in the blood, was investigated. The computational analysis predicted that TAH binds within a hydrophobic pocket of BSA, specifically in subdomain IIA, also known as Sudlow's site I. jocpr.com The model indicated that the stability of the BSA-TAH complex is driven primarily by hydrophobic interactions, with contributions from two hydrogen bonds formed between TAH and glutamic acid residues. jocpr.com These theoretical findings were consistent with experimental results from fluorescence quenching, which showed a spontaneous, entropy-driven interaction. jocpr.com

Further studies have examined the binding of thiamine and thiamine pyrophosphate (TPP) to acetylcholinesterase (AChE), an enzyme critical in neurotransmission. mdpi.com Molecular modeling suggested that thiamine has a higher affinity for the AChE active site than TPP, a finding that aligns with experimental inhibition constants (Ki). The stabilization of the thiamine-AChE complex was attributed to key π-π interactions between the thiamine rings and a tryptophan residue (TRP86) in the enzyme's active site. mdpi.com

The table below summarizes findings from various computational studies, showcasing the predicted binding affinities of thiamine and its analogues to different macromolecules.

| Ligand | Macromolecule | Computational Method | Predicted Binding Affinity/Parameter | Key Interacting Residues (if specified) | Reference |

|---|---|---|---|---|---|

| Thiamine Hydrochloride (TAH) | Bovine Serum Albumin (BSA) | Molecular Docking | ΔGº = -21.68 kJ mol⁻¹ | Ile-202, Leu-213, Val-240, Lys-242, Glutamic acid | jocpr.com |

| Thiamine (T) | Acetylcholinesterase (AChE) | Molecular Docking | Lower binding energy than TPP | TRP86 | mdpi.com |

| Oxythiamine (B85929) Diphosphate | Pyruvate Dehydrogenase (PDHC) | Molecular Docking | Ki = 0.07 μM (compared to Km = 0.11 μM for ThDP) | Not specified | nih.gov |

| 2′-Methylthiamine | Thiamine Pyrophosphokinase | Molecular Docking | Lower docking affinity than thiamine | Not specified | mdpi.com |

| Thiamine | YkoF Protein (B. subtilis) | Microcalorimetric Titration & Crystallography | Site 1 KD ≈ 10 μM; Site 2 KD ≈ 250 μM | Not specified | nih.gov |

De Novo Design and Optimization of Thiamine Analogues for Specific Biochemical Targets

Building on the insights gained from binding site predictions, computational chemistry plays a pivotal role in the de novo design and optimization of novel thiamine analogues. The goal is often to create compounds with enhanced potency or selectivity for a specific enzyme, which can serve as chemical probes to study metabolic pathways or as potential therapeutic agents. researchgate.net ThDP-dependent enzymes are particularly attractive targets for this approach. nih.gov